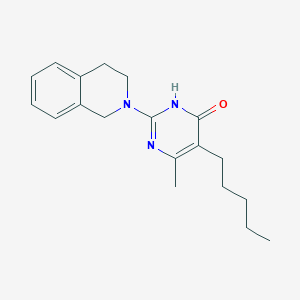![molecular formula C18H25N3O2 B3725094 2-[(4-ethoxyphenyl)amino]-6-methyl-5-pentyl-4(3H)-pyrimidinone](/img/structure/B3725094.png)
2-[(4-ethoxyphenyl)amino]-6-methyl-5-pentyl-4(3H)-pyrimidinone
Overview
Description
2-[(4-ethoxyphenyl)amino]-6-methyl-5-pentyl-4(3H)-pyrimidinone, also known as EPM, is a novel compound with potential therapeutic applications. It belongs to the class of pyrimidinone derivatives and has been studied extensively for its pharmacological properties.
Mechanism of Action
The exact mechanism of action of 2-[(4-ethoxyphenyl)amino]-6-methyl-5-pentyl-4(3H)-pyrimidinone is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II, tyrosine kinase, and cyclooxygenase-2. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism and apoptosis.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target tissue and cell type. In cancer cells, this compound has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of various enzymes involved in cell proliferation and survival. In neuronal cells, this compound has been shown to have neuroprotective effects by reducing oxidative stress, inhibiting inflammation, and regulating cellular energy metabolism. In cardiac cells, this compound has been shown to improve cardiac function by reducing inflammation, oxidative stress, and apoptosis.
Advantages and Limitations for Lab Experiments
2-[(4-ethoxyphenyl)amino]-6-methyl-5-pentyl-4(3H)-pyrimidinone has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, including its low water solubility, which can limit its use in in vitro assays, and its relatively high cost, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for 2-[(4-ethoxyphenyl)amino]-6-methyl-5-pentyl-4(3H)-pyrimidinone research, including further studies on its mechanism of action, optimization of its synthesis, and development of novel formulations for clinical use. This compound has also shown potential for use in combination with other drugs or therapies, and further studies are needed to explore these possibilities. Additionally, this compound has shown promise for use in the treatment of various diseases, and further studies are needed to evaluate its safety and efficacy in clinical trials.
Scientific Research Applications
2-[(4-ethoxyphenyl)amino]-6-methyl-5-pentyl-4(3H)-pyrimidinone has been studied for its potential therapeutic applications in various fields, including oncology, neurology, and cardiology. In oncology, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, this compound has been studied for its neuroprotective effects in animal models of cerebral ischemia, Parkinson's disease, and Alzheimer's disease. In cardiology, this compound has been shown to have anti-inflammatory and anti-oxidative effects and to improve cardiac function in animal models of myocardial infarction.
Properties
IUPAC Name |
2-(4-ethoxyanilino)-4-methyl-5-pentyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-4-6-7-8-16-13(3)19-18(21-17(16)22)20-14-9-11-15(12-10-14)23-5-2/h9-12H,4-8H2,1-3H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRKWABRHNFNRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(N=C(NC1=O)NC2=CC=C(C=C2)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-methyl-1H-indol-3-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3725027.png)
![N-(4-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3725034.png)

![2-(isopropylthio)-8,8-dimethyl-5-[2-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B3725051.png)
![2-(allylthio)-5-[3-(benzyloxy)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B3725059.png)
![2-[(4-hydroxyphenyl)amino]-5-(2-oxo-2-phenylethyl)-1,3-thiazol-4(5H)-one](/img/structure/B3725067.png)
![diethyl [amino(2-isobutyrylhydrazino)methylene]malonate](/img/structure/B3725069.png)
![N-(3-chlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]propanamide](/img/structure/B3725077.png)
![2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B3725078.png)
![2-[(4-methylbenzyl)thio]-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B3725083.png)

![5-(2-chlorophenyl)-2-[(3-methylbutyl)thio]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B3725101.png)
![6-methyl-5-(3-methylbutyl)-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B3725106.png)
![2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B3725109.png)
